molecular formula C15H14N2O2 B12739143 N75Pjy2kmd CAS No. 94860-68-1

N75Pjy2kmd

Cat. No.: B12739143
CAS No.: 94860-68-1
M. Wt: 254.28 g/mol
InChI Key: ADOSCGMLKMDHSG-UHFFFAOYSA-N
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Description

4-Amino-N-propyl-1,8-naphthalimide, identified by the Unique Ingredient Identifier N75Pjy2kmd, is a derivative of 1,8-naphthalimide. This compound is known for its fluorescent properties and has been widely studied for its applications in various fields, including organic light-emitting diodes (OLEDs), biological imaging, and as a molecular probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-propyl-1,8-naphthalimide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with propylamine under basic conditions. This reaction proceeds via an aromatic nucleophilic substitution mechanism, resulting in the formation of the desired naphthalimide derivative .

Industrial Production Methods

Industrial production methods for 4-amino-N-propyl-1,8-naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-propyl-1,8-naphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthalimide derivatives with different functional groups, while substitution reactions can introduce various substituents to the naphthalimide ring .

Mechanism of Action

The mechanism of action of 4-amino-N-propyl-1,8-naphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, such as DNA or proteins, and emit fluorescence upon excitation. This property makes it useful as a molecular probe in various biological and chemical studies .

Comparison with Similar Compounds

4-Amino-N-propyl-1,8-naphthalimide can be compared with other similar compounds, such as:

  • 2-Amino-1,8-naphthalimide
  • 3-Amino-1,8-naphthalimide
  • 4-Amino-1,8-naphthalimide derivatives with different substituents

These compounds share similar fluorescent properties but differ in their specific applications and reactivity. The unique aspect of 4-amino-N-propyl-1,8-naphthalimide lies in its propylamine substituent, which enhances its solubility and stability in various solvents .

Properties

CAS No.

94860-68-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-amino-2-propylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H14N2O2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h3-7H,2,8,16H2,1H3

InChI Key

ADOSCGMLKMDHSG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O

Origin of Product

United States

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